molecular formula C19H12ClN7O2S B4307347 5-{(Z)-1-[3-(4-CHLOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-IMINO-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE

5-{(Z)-1-[3-(4-CHLOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-IMINO-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE

Cat. No.: B4307347
M. Wt: 437.9 g/mol
InChI Key: BNCRUYXZGOHQEJ-GMNUZNGISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 5-{(Z)-1-[3-(4-CHLOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-IMINO-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE is a complex heterocyclic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{(Z)-1-[3-(4-CHLOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-IMINO-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE typically involves multi-step reactions starting from readily available precursors. One common approach includes the condensation of 4-chlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by cyclization with thiosemicarbazide to introduce the thiazolidinone moiety. The final step involves the formation of the oxadiazole ring through a cyclization reaction with an appropriate nitrile oxide .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions such as temperature and pressure, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-{(Z)-1-[3-(4-CHLOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-IMINO-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazole or thiazolidinone rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

5-{(Z)-1-[3-(4-CHLOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-IMINO-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE: has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{(Z)-1-[3-(4-CHLOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-IMINO-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-1H-pyrazole
  • 2-imino-3-(4-pyrrol-1-yl)-1,3-thiazolidin-4-one
  • 4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole

Uniqueness

5-{(Z)-1-[3-(4-CHLOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-IMINO-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE: is unique due to its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(5Z)-5-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methylidene]-2-imino-3-(4-pyrrol-1-yl-1,2,5-oxadiazol-3-yl)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN7O2S/c20-13-5-3-11(4-6-13)15-12(10-22-23-15)9-14-18(28)27(19(21)30-14)17-16(24-29-25-17)26-7-1-2-8-26/h1-10,21H,(H,22,23)/b14-9-,21-19?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCRUYXZGOHQEJ-GMNUZNGISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NON=C2N3C(=O)C(=CC4=C(NN=C4)C5=CC=C(C=C5)Cl)SC3=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C=C1)C2=NON=C2N3C(=O)/C(=C/C4=C(NN=C4)C5=CC=C(C=C5)Cl)/SC3=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{(Z)-1-[3-(4-CHLOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-IMINO-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE
Reactant of Route 2
5-{(Z)-1-[3-(4-CHLOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-IMINO-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE
Reactant of Route 3
5-{(Z)-1-[3-(4-CHLOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-IMINO-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE

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